![molecular formula C12H16ClN B2590193 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride CAS No. 1989671-72-8](/img/structure/B2590193.png)

1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

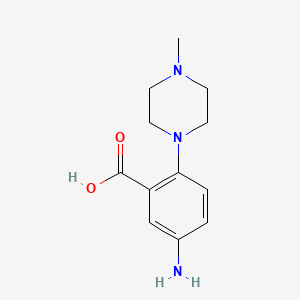

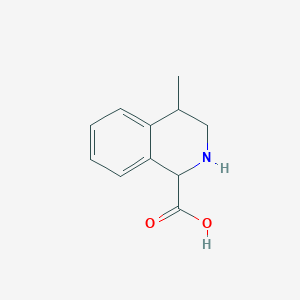

1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C12H16ClN . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is based on a cyclobuta[a]naphthalen-2-amine core, which is a polycyclic structure with an amine functional group . The hydrochloride indicates that it is a salt of this amine .Physical And Chemical Properties Analysis

The molecular weight of 1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride is 209.72 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not available .Scientific Research Applications

Synthesis and Characterization

1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride has been synthesized and characterized in various studies, demonstrating its utility in pharmacological research. The aromatic amines in these studies are synthesized by reducing corresponding nitroaromatics and are characterized by techniques such as FTIR, 1H NMR, 13C NMR, UV-visible spectrophotometry, and mass spectrometry. These compounds have shown significant antitumor activity and have interacted strongly with DNA, indicating a potential for cancer chemopreventive agents. Some synthesized compounds also exhibited substantial antibacterial and antifungal activity (Ismail et al., 2015).

Photocycloaddition Reactions

The compound is involved in photocycloaddition reactions with arylethenes, leading to the formation of cyclobutane adducts. These reactions are structure-dependent and can result in products like spiro-oxetanes, showcasing the compound's versatility in chemical synthesis (Cleridou et al., 2000).

Coupling Reactions

The compound participates in multi-component coupling reactions with imines derived from aromatic amines. This process results in the formation of diastereoisomeric cycloadducts and ultimately leads to the synthesis of trisubstituted tetrahydroquinolines, which are valuable in various chemical synthesis processes (Stevenson et al., 2007).

Metal-Free Access to Functionalized Compounds

Researchers have developed a metal-free cycloaddition and 1,4-addition sequence using S-centered radicals to access functionalized cyclobuta[a]naphthalen-4-ols. This method is greener and provides practical access to these compounds, which have valuable applications in various fields of chemistry (Liu et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear as it is primarily used for research purposes.

properties

IUPAC Name |

1,2,2a,3,4,8b-hexahydrocyclobuta[a]naphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12;/h1-4,10-12H,5-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNZBHPHWJBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3C1C(C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)